molecular formula C11H17N3O B7506586 N-(2-cyclopentylpyrazol-3-yl)propanamide

N-(2-cyclopentylpyrazol-3-yl)propanamide

Cat. No.: B7506586
M. Wt: 207.27 g/mol
InChI Key: YGNDIOXNYDGSCV-UHFFFAOYSA-N
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Description

N-(2-cyclopentylpyrazol-3-yl)propanamide is a propanamide derivative featuring a pyrazole ring substituted with a cyclopentyl group at the 2-position and a propanamide chain at the 3-position. Pyrazole-based compounds are widely studied due to their versatility in medicinal chemistry and materials science. The cyclopentyl substituent introduces steric bulk and lipophilicity, which may influence binding affinity or pharmacokinetic properties.

Properties

IUPAC Name

N-(2-cyclopentylpyrazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-11(15)13-10-7-8-12-14(10)9-5-3-4-6-9/h7-9H,2-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNDIOXNYDGSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=NN1C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Propanamide Derivatives
Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Activity/Property Reference
This compound Pyrazole Cyclopentyl ~207* Not reported -
N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (4) Pyrazole 2-Methoxyphenyl ~259† SH-SY5Y neuroprotection assays
N-(3-chlorophenyl)-3-(1H-triazol-1-yl)propanamide (8) Triazole 3-Chlorophenyl ~266† SH-SY5Y cytotoxicity modulation
N-Methyl-3-(2-oxo-1-pyridyl)-...propanamide (1) Pyridyl Methyl, phenylmethyl ~350‡ Acetylcholinesterase inhibition
N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(tetrazol-5-yl)propanamide Tetrazole Ethylphenyl, methylphenyl 335.4 Bioisosteric solubility effects

*Estimated based on formula C11H17N3O. †Calculated from molecular formulas in . ‡Estimated from ZINC database entry ().

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